molecular formula C10H11ClO2 B7761576 4-Ethylphenyl chloroacetate CAS No. 3132-25-0

4-Ethylphenyl chloroacetate

Cat. No.: B7761576
CAS No.: 3132-25-0
M. Wt: 198.64 g/mol
InChI Key: POZAWHNNQCDJHZ-UHFFFAOYSA-N
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Description

4-Ethylphenyl chloroacetate is an organic compound with the chemical formula C10H11ClO2. It is a derivative of phenyl chloroacetate, where the phenyl group is substituted with an ethyl group at the para position. This compound is used in various chemical syntheses and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylphenyl chloroacetate can be synthesized through the esterification of 4-ethylphenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be carried out in a continuous flow reactor. This method involves the reaction of 4-ethylphenol with chloroacetyl chloride in the presence of a catalyst, followed by purification steps such as distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylphenyl chloroacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form 4-ethylphenol and chloroacetic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols under reflux conditions.

    Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: 4-Ethylphenyl amides, esters, or thioesters.

    Hydrolysis: 4-Ethylphenol and chloroacetic acid.

    Reduction: 4-Ethylphenyl ethanol.

Scientific Research Applications

4-Ethylphenyl chloroacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.

    Medicine: The compound is used in the synthesis of potential therapeutic agents, including anti-inflammatory and antimicrobial drugs.

    Industry: It is employed in the production of specialty chemicals and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of 4-ethylphenyl chloroacetate involves its reactivity towards nucleophiles due to the presence of the chloroacetate group. This reactivity allows it to participate in various substitution reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and the nature of the nucleophiles used .

Comparison with Similar Compounds

    Phenyl chloroacetate: Similar structure but lacks the ethyl group at the para position.

    4-Methylphenyl chloroacetate: Similar structure with a methyl group instead of an ethyl group.

    4-Isopropylphenyl chloroacetate: Similar structure with an isopropyl group instead of an ethyl group.

Uniqueness: 4-Ethylphenyl chloroacetate is unique due to the presence of the ethyl group at the para position, which can influence its reactivity and the types of products formed in chemical reactions. This substitution can also affect the compound’s physical properties, such as boiling point and solubility, making it distinct from its analogs .

Properties

IUPAC Name

(4-ethylphenyl) 2-chloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-8-3-5-9(6-4-8)13-10(12)7-11/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZAWHNNQCDJHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60953361
Record name 4-Ethylphenyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3132-25-0
Record name NSC8219
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethylphenyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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